

BML-280 (CAS RN: 1158347-73-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: BML-280

Cat. No.: B611729

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potent and Selective PLD2 Inhibitor, **BML-280**.

Abstract

BML-280, also identified as VU0285655-1, is a potent and selective small molecule inhibitor of Phospholipase D2 (PLD2).[1][2] With a CAS number of 1158347-73-9, this compound has emerged as a critical tool for investigating the physiological and pathological roles of PLD2. Its selectivity for PLD2 over its isoform PLD1 allows for precise dissection of PLD2-specific signaling pathways.[1] This technical guide provides a comprehensive overview of **BML-280**, including its chemical and physical properties, detailed experimental protocols for its use in cell-based assays, and a summary of its known effects on key signaling pathways. The information presented herein is intended to support researchers in the fields of cell biology, pharmacology, and drug discovery in their exploration of PLD2-mediated processes.

Chemical and Physical Properties

BML-280 is a synthetic compound with the molecular formula $C_{25}H_{27}N_5O_2$ and a molecular weight of 429.51 g/mol.[3][4][5] It is a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3][4] Detailed chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **BML-280**

Property	Value	Reference(s)
CAS Number	1158347-73-9	[3][4]
Synonyms	VU0285655-1	[1][2]
Molecular Formula	C ₂₅ H ₂₇ N ₅ O ₂	[3][4][5]
Molecular Weight	429.51 Da	[3][4][5]
IUPAC Name	N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide	[4]
Appearance	Solid	[6]
Purity	>98%	[4]
Solubility	DMSO: 125 mg/mL (291.03 mM); Ethanol: 50 mM	[3][4]
Storage	Store at -20°C	[3]

Biological Activity and Mechanism of Action

BML-280 is a potent and selective inhibitor of PLD2, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1][2] It exhibits approximately 21-fold selectivity for PLD2 over PLD1.[1] The inhibition of PLD2 by **BML-280** has been shown to modulate a variety of cellular processes, including inflammation, cell proliferation, and cell survival.

Quantitative Data on Biological Activity

The inhibitory activity of **BML-280** has been quantified in various cellular contexts. Key quantitative data are presented in Table 2.

Table 2: Quantitative Biological Activity of **BML-280**

Assay	Cell Type/Condition	Parameter	Value	Reference(s)
PLD Activity Inhibition	fMLP-stimulated human neutrophils	IC ₅₀	0.04 ± 0.01 µM	[1][2]
PLD2 Inhibition	HEK293 cells	IC ₅₀	90 nM	[4]
PLD2 Inhibition	Human cells	IC ₅₀	500 nM	[4]
O ₂ ⁻ Generation Inhibition	fMLP-stimulated human neutrophils	Concentration Range	0.01 - 0.3 µM (approx. 20% inhibition)	[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **BML-280**.

PLD Activity Assay

This protocol is designed to measure the effect of **BML-280** on PLD activity in cells, for example, in response to a stimulant like fMLP.

Materials:

- Cells of interest (e.g., human neutrophils)
- **BML-280**
- [³H]myristic acid or other suitable radiolabel
- Cell culture medium
- Stimulant (e.g., fMLP)
- Ethanol
- Lipid extraction reagents (e.g., chloroform, methanol, HCl)

- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Cell Labeling: Incubate cells with [^3H]myristic acid in culture medium to radiolabel cellular phospholipids.
- **BML-280** Treatment: Pre-incubate the labeled cells with various concentrations of **BML-280** (e.g., 0-0.1 μM) for a specified time.
- Stimulation: Add the stimulant (e.g., fMLP) and ethanol to the cell suspension. The ethanol serves as a substrate for the PLD-catalyzed transphosphatidylation reaction, forming phosphatidylbutanol (PBut), a specific product of PLD activity.
- Lipid Extraction: Terminate the reaction and extract the lipids from the cells using a suitable method (e.g., Bligh-Dyer extraction).
- Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve PBut from other phospholipids.
- Quantification: Scrape the PBut spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of PLD inhibition at each **BML-280** concentration relative to the stimulated control without the inhibitor.

Cell Viability Assay under High Glucose Conditions

This protocol assesses the effect of **BML-280** on cell viability in a high-glucose environment, a model for diabetic conditions.

Materials:

- Cells of interest (e.g., retinal pigment epithelium cells)
- **BML-280**

- High-glucose cell culture medium
- Normal-glucose cell culture medium (as control)
- Cell viability reagent (e.g., MTT, WST-1, or a live/dead cell staining kit)
- Plate reader or fluorescence microscope

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate and allow them to adhere.
- **Treatment:** Expose the cells to high-glucose medium in the presence of varying concentrations of **BML-280** for a specified duration (e.g., 24 hours). Include a normal-glucose control group.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance or fluorescence using a plate reader or visualize the cells under a fluorescence microscope.
- **Data Analysis:** Normalize the viability of treated cells to the untreated control in high-glucose medium to determine the effect of **BML-280**.

Cytokine Secretion Assay

This protocol measures the effect of **BML-280** on the secretion of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-8.

Materials:

- Cells of interest (e.g., human periodontal ligament cells)
- **BML-280**
- Stimulant (e.g., LPS)
- Cell culture medium

- ELISA kits for TNF- α , IL-1 β , and IL-8

Procedure:

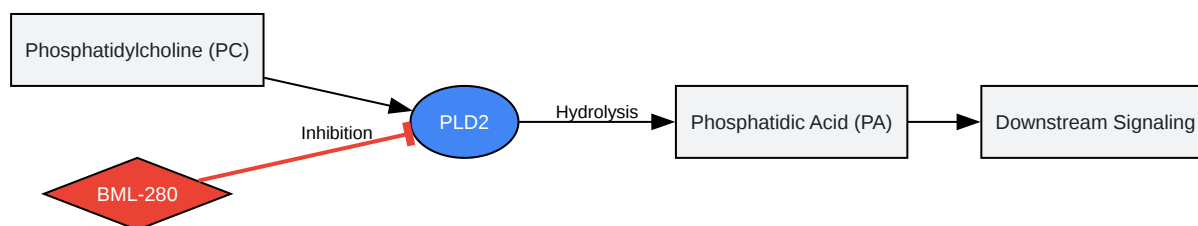
- Cell Culture and Treatment: Culture the cells and pre-treat them with different concentrations of **BML-280** before adding a stimulant to induce cytokine production.
- Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
- ELISA: Perform ELISAs on the collected supernatants to quantify the concentrations of TNF- α , IL-1 β , and IL-8 according to the kit manufacturer's instructions.
- Data Analysis: Compare the cytokine concentrations in the supernatants of **BML-280**-treated cells to those of the stimulated, untreated control to determine the inhibitory effect.

Signaling Pathways and Visualizations

BML-280, through its inhibition of PLD2, impacts several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.

BML-280 Mechanism of Action

BML-280 selectively inhibits PLD2, preventing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA). This action disrupts downstream signaling cascades that are dependent on PA.

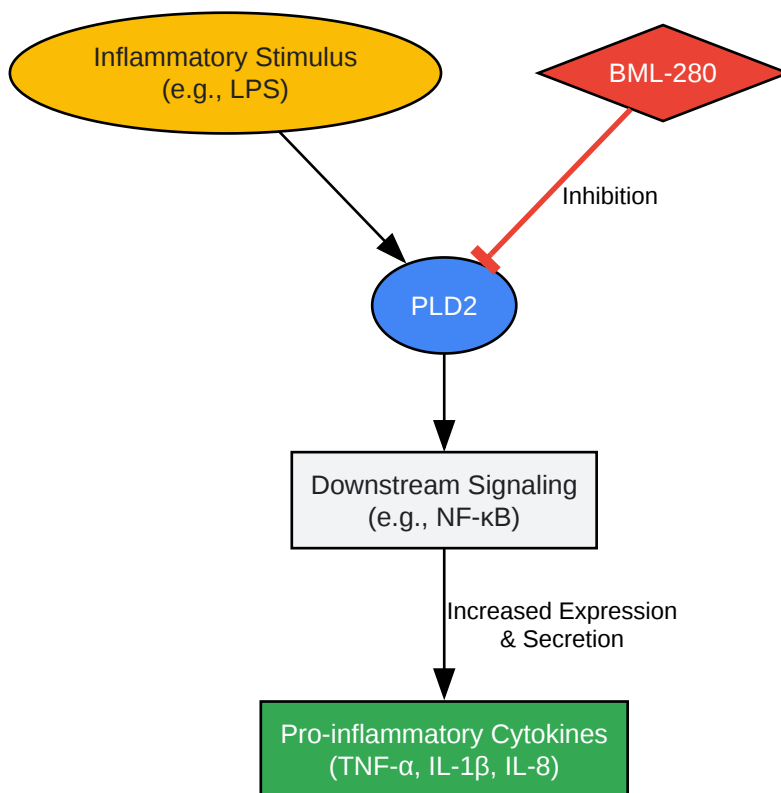


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Caption: **BML-280** selectively inhibits PLD2, blocking phosphatidic acid production.

PLD2-Mediated Inflammatory Cytokine Production

In inflammatory responses, PLD2 activity is linked to the production of pro-inflammatory cytokines. **BML-280** can attenuate this response.

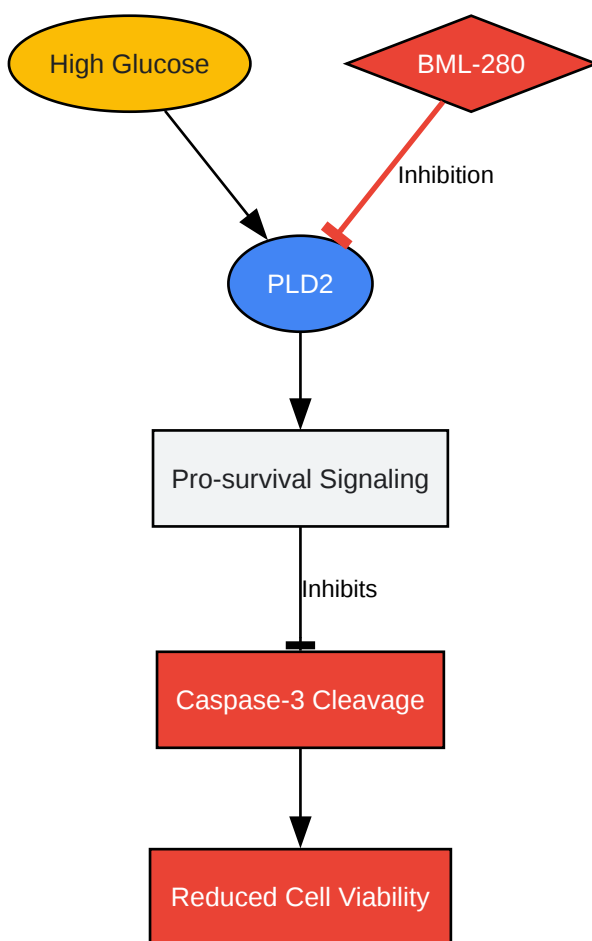


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Caption: **BML-280** inhibits PLD2, reducing inflammatory cytokine production.

Role of BML-280 in Cell Survival and Apoptosis

PLD2 has been implicated in cell survival pathways. By inhibiting PLD2, **BML-280** can influence processes like caspase-3 cleavage, a key event in apoptosis.

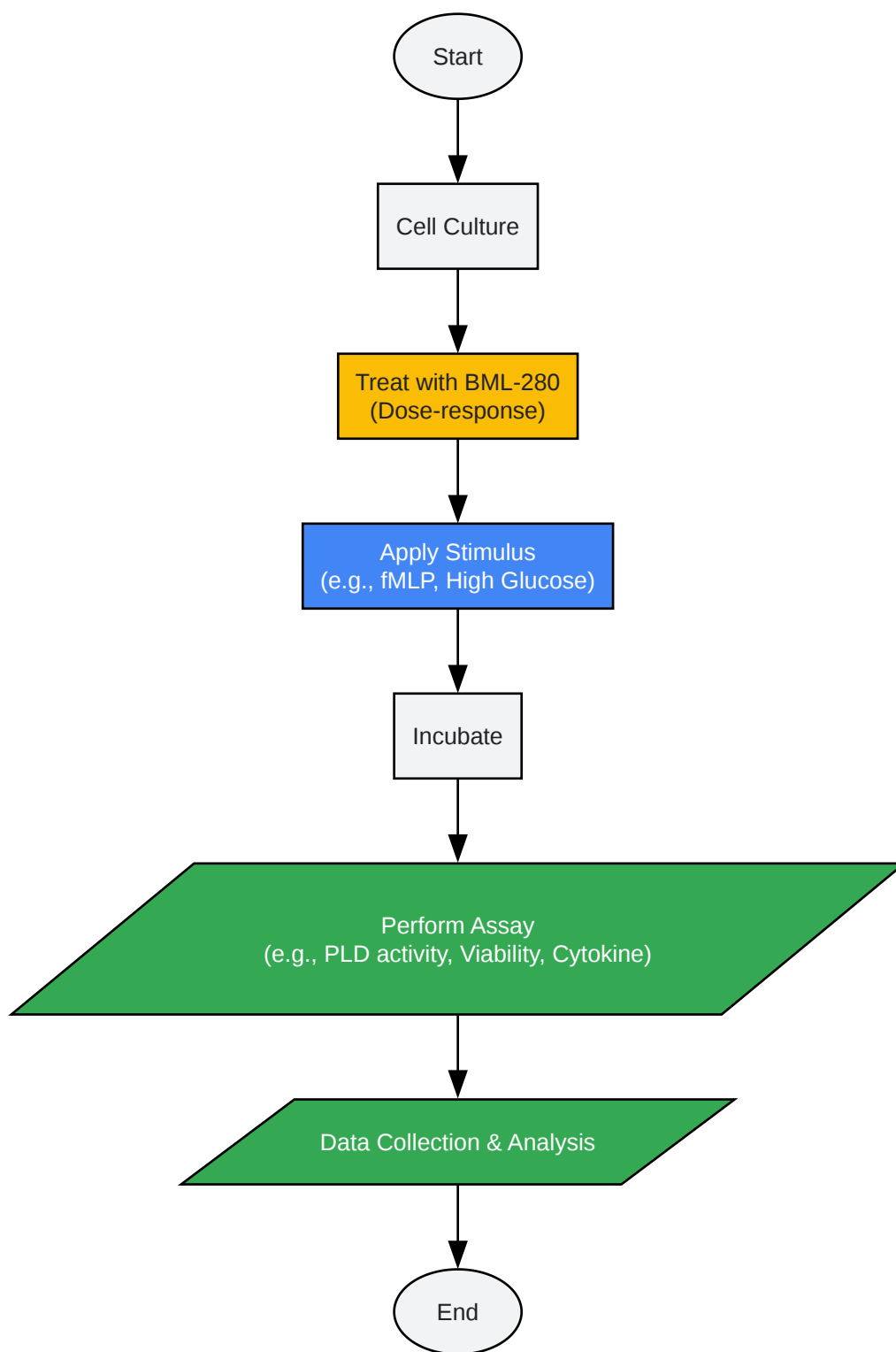


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Caption: **BML-280** can prevent the reduction in cell viability by inhibiting PLD2.

Experimental Workflow for Assessing BML-280 Efficacy

The following diagram outlines a general experimental workflow for evaluating the effects of **BML-280** in a cell-based assay.



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Caption: A typical workflow for studying the effects of **BML-280** in vitro.

Conclusion

BML-280 is a valuable pharmacological tool for the specific investigation of PLD2-mediated signaling. Its high selectivity allows for the elucidation of the distinct roles of PLD2 in various physiological and disease processes, including inflammation, cancer, and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of **BML-280** in research and to contribute to a deeper understanding of PLD2 biology. As research progresses, the utility of **BML-280** in preclinical studies and as a potential lead compound for drug development is likely to expand.

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